N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25FN4O3 and its molecular weight is 484.531. The purity is usually 95%.
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Scientific Research Applications
Psychoactive Properties and Toxicological Concerns
- 25C-NBOMe: A Potent Hallucinogen
The compound 25C-NBOMe, which shares structural similarities with benzyl and methoxy groups, is highlighted for its potent hallucinogenic properties akin to LSD. The study emphasizes the need for further research on its mechanism of action and potential hazards, due to its easy accessibility and lack of public awareness about its dangers (Kamińska, Świt, & Malek, 2020).
Environmental Impact and Toxicity
- Benzophenone-3 (BP-3) and Reproductive Toxicity
Benzophenone-3, a compound with a methoxybenzyl structure, is commonly used in skincare and as a food additive. This study discusses its potential reproductive toxicity, highlighting the effects of BP-3 exposure on birth weight, gestational age, and hormonal balance, pointing to its endocrine-disrupting capabilities (Ghazipura et al., 2017).
Synthesis and Reactivity
- Synthesis of Heterocyclic Systems
A comprehensive survey on the synthesis and reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, a compound structurally related to the query, indicates its importance as an intermediate in synthesizing various heterocyclic systems. This points to potential avenues for synthetic applications of the queried compound in developing novel heterocyclic structures (Gouda et al., 2015).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3/c1-17-4-11-24-22(12-17)26-27(33(24)15-25(34)31-20-8-5-18(2)23(29)13-20)28(35)32(16-30-26)14-19-6-9-21(36-3)10-7-19/h4-13,16H,14-15H2,1-3H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLDVJLYYRQJPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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